Product packaging for Cyclopentanone, 2-(1-oxopropyl)-(Cat. No.:CAS No. 7391-48-2)

Cyclopentanone, 2-(1-oxopropyl)-

Cat. No.: B13512200
CAS No.: 7391-48-2
M. Wt: 140.18 g/mol
InChI Key: LYGKNTGKONXCRZ-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Organic Chemistry

Cyclopentanone (B42830), 2-(1-oxopropyl)- belongs to the class of β-dicarbonyl compounds, which are characterized by two carbonyl groups separated by a single carbon atom. This arrangement confers unique chemical properties, most notably the enhanced acidity of the α-hydrogens located on the central carbon. The resulting enolate is a soft nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions, making it a cornerstone in synthetic organic chemistry.

The cyclopentanone ring, a common motif in numerous natural products and biologically active molecules, further enhances the compound's significance. The ability to introduce functional groups onto this scaffold via the reactive 1,3-dicarbonyl moiety provides a powerful tool for the synthesis of complex target molecules. Its utility is particularly evident in annulation reactions, where the construction of new rings is a key strategic element.

Historical Trajectories and Seminal Research on 2-(1-oxopropyl)cyclopentanone

The synthesis of 2-acylcyclopentanones, including the title compound, has a rich history rooted in the development of methods for the acylation of ketones. A landmark achievement in this area was the Stork enamine synthesis, developed by Gilbert Stork. wikipedia.org This method provides a mild and efficient route to α-acylated ketones by reacting an enamine of a ketone with an acyl halide. wikipedia.orgyoutube.com The initial step involves the formation of an enamine from cyclopentanone and a secondary amine, which then acts as a nucleophile, attacking propionyl chloride to yield the corresponding acylated iminium salt. Subsequent hydrolysis then furnishes 2-(1-oxopropyl)cyclopentanone. youtube.comlibretexts.org This approach offered a significant advantage over direct alkylation of ketone enolates, which often suffered from issues of polyalkylation and poor regioselectivity. nrochemistry.com

While the Stork enamine synthesis remains a classic and valuable method, other approaches to β-keto esters and related compounds have also been developed, contributing to the accessibility of these important synthetic intermediates. nih.govtandfonline.comresearchgate.net

Fundamental Structural Elements and Academic Nomenclature (Focus on structural features influencing reactivity, not basic identification)

The reactivity of Cyclopentanone, 2-(1-oxopropyl)- is intrinsically linked to its ability to exist in a tautomeric equilibrium between the diketo form and two possible enol forms. This keto-enol tautomerism is a fundamental concept in carbonyl chemistry. The presence of the two carbonyl groups significantly increases the acidity of the α-hydrogens, facilitating the formation of a resonance-stabilized enolate ion.

The delocalization of the negative charge across the oxygen and carbon atoms of the enolate dictates its nucleophilic character, allowing it to react at either the carbon or oxygen atom. However, C-alkylation is the more common and synthetically useful pathway. The regioselectivity of enolate formation and subsequent reactions is a key area of academic investigation, as it determines the structure of the final product.

A study on the closely related 2-acetylcyclopentanone (B155173) provides valuable insights into the acidity of these systems. The pKa of the enol form was determined to be 7.72, while the pKa of the keto form as a carbon acid was found to be 8.12. This highlights the significant acidity of the α-proton, which is crucial for its role as a nucleophile in various organic transformations.

Research Scope and Objectives of the Academic Investigation

Academic research centered on Cyclopentanone, 2-(1-oxopropyl)- and related 2-acylcyclopentanones generally focuses on several key areas:

Development of Novel Synthetic Methodologies: Researchers continuously seek to develop more efficient, selective, and environmentally benign methods for the synthesis of this and other β-dicarbonyl compounds.

Exploration of Reactivity and Reaction Mechanisms: A significant portion of research is dedicated to understanding the intricacies of the reactions in which this compound participates. This includes studying the regioselectivity and stereoselectivity of its enolate reactions, as well as elucidating the mechanisms of these transformations.

Application in Total Synthesis: A primary objective is to utilize Cyclopentanone, 2-(1-oxopropyl)- as a key building block in the total synthesis of complex natural products and medicinally important molecules. The cyclopentanone framework is a common feature in many bioactive compounds, making this a particularly fruitful area of investigation.

Stereoselective Synthesis: The development of methods for the stereoselective functionalization of 2-(1-oxopropyl)cyclopentanone is a major goal. Controlling the stereochemistry at the chiral centers generated during its reactions is critical for the synthesis of enantiomerically pure target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B13512200 Cyclopentanone, 2-(1-oxopropyl)- CAS No. 7391-48-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7391-48-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-propanoylcyclopentan-1-one

InChI

InChI=1S/C8H12O2/c1-2-7(9)6-4-3-5-8(6)10/h6H,2-5H2,1H3

InChI Key

LYGKNTGKONXCRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCC1=O

Origin of Product

United States

Sophisticated Synthetic Methodologies for Cyclopentanone, 2 1 Oxopropyl

Retrosynthetic Disconnections and Strategic Design in 2-(1-oxopropyl)cyclopentanone Synthesis

Retrosynthetic analysis of 2-(1-oxopropyl)cyclopentanone reveals several key bond disconnections that inform the design of synthetic strategies. A primary disconnection is the bond between the propionyl group and the cyclopentanone (B42830) ring. This suggests an acylation of a cyclopentanone enolate or a related equivalent. Another significant disconnection breaks the cyclopentanone ring itself, pointing towards cyclization strategies like the Dieckmann condensation of a substituted adipate (B1204190) derivative. organicchemistrytutor.comfiveable.mewikipedia.org

A logical synthetic plan could start from a linear diester, which upon intramolecular condensation, forms the cyclopentanone ring with an ester substituent. youtube.com This β-keto ester can then be alkylated or acylated at the α-position, followed by decarboxylation to yield the target 2-substituted cyclopentanone. fiveable.me Alternatively, one could envision a Michael addition of a propionyl nucleophile to cyclopentenone. chemicalforums.com The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final product.

Classical Preparative Routes and Mechanistic Elucidation

Condensation reactions are a cornerstone of forming carbon-carbon bonds in organic synthesis. The Claisen condensation, an ester analog of the aldol (B89426) condensation, is particularly relevant. libretexts.orgfiveable.mechemistrysteps.com This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. libretexts.orgmasterorganicchemistry.com For the synthesis of a substituted cyclopentanone, a "crossed" Claisen condensation could be employed, where two different esters react. masterorganicchemistry.com However, controlling the selectivity of such reactions can be challenging.

A more controlled approach involves the intramolecular Claisen condensation, also known as the Dieckmann condensation, which is highly effective for forming five- and six-membered rings. fiveable.mewikipedia.orgyoutube.comorganic-chemistry.org The mechanism begins with the deprotonation of an α-carbon of a diester to form an enolate. wikipedia.orglibretexts.org This enolate then attacks the other ester carbonyl group in an intramolecular fashion, leading to a cyclic β-keto ester after elimination of an alkoxide. wikipedia.orglibretexts.org The resulting β-keto ester is a versatile intermediate for further functionalization.

The aldol condensation itself, typically involving aldehydes or ketones, can also be utilized. masterorganicchemistry.com For instance, the self-condensation of cyclopentanone can lead to 2-cyclopentylidene-cyclopentanone. d-nb.inforsc.orgmdpi.com While not directly yielding the target molecule, this demonstrates the feasibility of forming C-C bonds involving the cyclopentanone ring through condensation pathways.

The Dieckmann condensation stands out as a primary ring-closing strategy for constructing the cyclopentanone core. organicchemistrytutor.comfiveable.mewikipedia.orgyoutube.comorganic-chemistry.org This intramolecular reaction of a 1,6-diester in the presence of a base, such as sodium ethoxide, effectively yields a five-membered cyclic β-keto ester. organicchemistrytutor.comwikipedia.org The stability of the five-membered ring is a key driving force for this cyclization. wikipedia.org

Another powerful annulation strategy is the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol condensation to form a six-membered ring. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.comorganic-chemistry.org While the classic Robinson annulation forms a cyclohexenone, modifications and variations of this reaction could potentially be adapted for the synthesis of five-membered ring systems, although it is not the most direct route for a simple cyclopentanone derivative. The key steps involve the formation of a new ring by first creating a carbon-carbon bond through Michael addition, followed by an intramolecular aldol reaction to close the ring. youtube.comorganic-chemistry.org

The following table summarizes key aspects of these ring-forming reactions:

ReactionKey ReactantsKey ProductRing Size
Dieckmann Condensation 1,6-DiesterCyclic β-keto ester5-membered
Robinson Annulation Ketone and Methyl Vinyl Ketoneα,β-Unsaturated Ketone in a Cyclohexane Ring6-membered

Following the formation of a β-keto ester intermediate via reactions like the Dieckmann condensation, a decarboxylation step is often necessary to arrive at the desired 2-substituted cyclopentanone. fiveable.melibretexts.org The hydrolysis of the ester to a carboxylic acid, followed by heating, readily induces decarboxylation because the resulting β-keto acid is unstable. libretexts.orgyoutube.com

A widely used method for the decarboxylation of β-keto esters is the Krapcho decarboxylation. wikipedia.orgchem-station.comyoutube.com This reaction is particularly useful as it often proceeds under milder, near-neutral conditions, which is advantageous for substrates that are sensitive to acidic or basic conditions. chem-station.comyoutube.com The Krapcho reaction typically involves heating the β-keto ester in a dipolar aprotic solvent like DMSO with a salt, such as lithium chloride. wikipedia.orgchem-station.com The mechanism is believed to involve nucleophilic attack of the halide on the ester's alkyl group, followed by decarboxylation. wikipedia.orgchem-station.com This method offers good yields and can be chemoselective. youtube.comresearchgate.net

Another approach is the ketonic decarboxylation of dicarboxylic acids, such as adipic acid, which can be converted to cyclopentanone. organic-chemistry.org This can be achieved using catalytic amounts of weak bases. organic-chemistry.org

Here is a comparison of decarboxylation methods:

MethodSubstrateConditionsKey Features
Acid/Base Hydrolysis & Heat β-Keto EsterAcidic or basic hydrolysis, then heatClassical method, can be harsh. libretexts.orgyoutube.com
Krapcho Decarboxylation β-Keto EsterDMSO, salt (e.g., LiCl), heatMilder, near-neutral conditions. wikipedia.orgchem-station.comyoutube.com
Ketonic Decarboxylation Dicarboxylic AcidCatalytic weak base, heatForms unsubstituted ketone. organic-chemistry.org

Advanced Catalytic Approaches in the Synthesis of 2-(1-oxopropyl)cyclopentanone

Transition-metal catalysis offers powerful and selective methods for the synthesis of complex molecules. Palladium catalysis, in particular, has been extensively developed for various transformations. nih.govnih.govyoutube.com

Palladium-catalyzed aerobic dehydrogenation can convert cyclohexanones into phenols, demonstrating the ability of palladium(II) catalysts to activate and functionalize C-C and C-H bonds. nih.gov While this specific transformation leads to an aromatic ring, the underlying principles of palladium(II)-catalyzed oxidation can be applied to other systems. nih.gov The catalytic cycle often involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) couple. nih.gov

The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is another highly versatile transformation. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction involves the reaction of a nucleophile with an allylic substrate containing a leaving group, catalyzed by a palladium(0) complex. wikipedia.orgorganic-chemistry.org An initial oxidative addition of the palladium(0) to the allylic substrate forms a π-allylpalladium(II) complex. organic-chemistry.orgyoutube.com Subsequent attack by a nucleophile, such as an enolate derived from a β-keto ester, on the π-allyl complex leads to the alkylated product. wikipedia.orgorganic-chemistry.org This method allows for the formation of carbon-carbon bonds under mild conditions and can be rendered enantioselective through the use of chiral ligands. nih.govwikipedia.org

For instance, an allyl ester of a cyclopentanone β-keto acid could undergo a palladium-catalyzed decarboxylative allylic alkylation to introduce a new substituent. nih.gov This showcases the power of palladium catalysis to combine multiple transformations in a single, efficient step.

The following table highlights key features of these palladium-catalyzed reactions:

ReactionCatalystKey TransformationMechanistic Highlight
Palladium-Catalyzed Aerobic Dehydrogenation Palladium(II)Cyclohexanone to PhenolC-H and C-C bond activation. nih.gov
Tsuji-Trost Allylic Alkylation Palladium(0)Allylic substitutionFormation of a π-allylpalladium complex. wikipedia.orgorganic-chemistry.orgyoutube.com

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclic compounds, offering an alternative to metal-based catalysts. researchgate.net In the context of synthesizing substituted cyclopentanones, organocatalysts, particularly those derived from cinchona alkaloids and chiral diamines, have proven effective. researchgate.netrsc.org These catalysts can facilitate Michael addition reactions, a key step in the formation of the 2-(1-oxopropyl)cyclopentanone scaffold. rsc.orgkcl.ac.uk

For instance, the asymmetric Michael addition of cyclopentanone to chalcones can be catalyzed by a simple and commercially available chiral 1,2-diaminocyclohexane-hexanedioic acid, affording the desired products in good yields (up to 92%) and excellent enantioselectivities (up to 99% ee). rsc.org A proposed di-iminium mechanism underpins the high efficiency of this transformation. rsc.org

Furthermore, bifunctional thiourea (B124793) catalysts have been employed in the intramolecular cyclization of nitronates with conjugated ketones to generate γ-nitroketones, which are precursors to functionalized cyclopentanones. researchgate.netreading.ac.uk These reactions can yield cis-functionalized cyclopentane (B165970) systems as the major diastereoisomers with good yields and reasonable selectivities. researchgate.net The development of such organocatalytic methods provides a direct and enantioselective route to valuable cyclopentanone derivatives. kcl.ac.uk

Table 1: Examples of Organocatalytic Methodologies

Catalyst Type Reaction Type Substrates Key Features
Chiral 1,2-diaminocyclohexane-hexanedioic acid Asymmetric Michael Addition Cyclopentanone, Chalcones High yields (up to 92%), excellent enantioselectivities (up to 99% ee)
Bifunctional Thiourea Catalysts Intramolecular Cyclization Nitronates, Conjugated Ketones Forms cis-functionalized γ-nitroketones, good yields and selectivities

Biocatalytic Transformations and Enzymatic Strategies

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of complex organic molecules. While specific enzymatic strategies for the direct synthesis of 2-(1-oxopropyl)cyclopentanone are not extensively documented in the provided results, the broader application of biocatalysis in synthesizing related structures highlights its potential. Engineered enzymes, particularly from the myoglobin (B1173299) family, have demonstrated remarkable capabilities in catalyzing stereoselective cyclopropanation reactions, which can be a key step in building complex cyclic systems. utdallas.edu These biocatalytic methods can achieve excellent diastereoselectivity (up to 99:1 d.r.) and enantioselectivity (up to 99% e.e.) for the synthesis of fluorinated cyclopropanes, showcasing the power of enzymes in controlling stereochemistry. utdallas.edu

The use of enzymes can overcome challenges associated with traditional chemocatalytic methods. utdallas.edu While the direct application to 2-(1-oxopropyl)cyclopentanone synthesis needs further exploration, the principles of enzymatic catalysis, such as high selectivity and mild reaction conditions, are highly desirable for the synthesis of this and other cyclopentanone derivatives.

Control of Stereochemistry and Regioselectivity in 2-(1-oxopropyl)cyclopentanone Synthesis

The control of stereochemistry and regioselectivity is paramount in the synthesis of 2-(1-oxopropyl)cyclopentanone, as its biological activity and utility as a chiral building block are intrinsically linked to its three-dimensional structure.

Achieving high enantioselectivity in the synthesis of 2-substituted cyclopentanones is a significant challenge. Organocatalysis has been a key strategy in this endeavor. As mentioned previously, the use of chiral organocatalysts in Michael addition reactions provides a direct route to enantioenriched cyclopentanone derivatives. rsc.org For example, the reaction of cyclopentanone with chalcones catalyzed by a chiral diamine derivative yields products with up to 99% enantiomeric excess. rsc.org

Another approach involves the enantioselective synthesis of cyclopropanone (B1606653) equivalents, which can then be transformed into chiral cyclopentanones. nih.gov For instance, the α-hydroxylation of sulfonylcyclopropanes using a bis(silyl) peroxide can produce enantioenriched 1-sulfonylcyclopropanols, which serve as stable precursors to chiral cyclopropanones. nih.gov

Many synthetic strategies for substituted cyclopentanones can generate multiple stereocenters, making diastereoselectivity a critical consideration. Intramolecular reactions are often employed to control the relative stereochemistry of the newly formed chiral centers. For example, the intramolecular non-classical Corey-Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters can generate bicyclic lactams with high diastereoselectivity. nih.gov These lactams can then be converted to substituted piperidines, demonstrating a method for controlling stereochemistry in cyclic systems. nih.gov

Cascade reactions, such as inter-intramolecular double Michael additions, have also been used for the diastereoselective synthesis of highly substituted cyclohexanones, a strategy that could be adapted for cyclopentanone synthesis. beilstein-journals.org These reactions can proceed with complete diastereoselectivity in many cases. beilstein-journals.org

Regiocontrol is crucial when introducing substituents onto the cyclopentanone ring. The synthesis of 2-(1-oxopropyl)cyclopentanone itself implies a regioselective acylation at the C-2 position of the cyclopentanone ring. One common strategy to achieve this involves the formation of an enolate or enamine of cyclopentanone, followed by reaction with an appropriate electrophile.

A retro-synthetic analysis suggests that 3-(2-oxopropyl)cyclopentan-1-one could be synthesized from cyclopentanone via a sequence of α-chlorination, elimination to form cyclopentenone, and subsequent Michael addition of an acetone (B3395972) enolate equivalent. reddit.com This highlights a method for controlling the position of the incoming substituent. Furthermore, nickel-catalyzed C-C bond activation of cyclopropanone precursors has been shown to provide access to 2,3-disubstituted cyclopentenones with complete regiocontrol, offering a reverse regioselectivity compared to the Pauson-Khand reaction. chemrxiv.org

Green Chemistry Principles and Sustainable Synthetic Routes

The development of sustainable synthetic methods is a major goal in modern chemistry. For the synthesis of 2-(1-oxopropyl)cyclopentanone and related compounds, several approaches align with the principles of green chemistry.

The use of organocatalysis and biocatalysis, as discussed earlier, are inherently green as they often avoid the use of toxic heavy metals and can be performed under mild conditions. researchgate.netrsc.orgutdallas.edu Furthermore, the development of synthetic routes from renewable resources is a key aspect of green chemistry. For example, cyclopentanone itself can be synthesized from furfural, a biomass-derived platform chemical. tue.nl This process can be intensified using supported copper catalysts. tue.nl

Mechanochemistry, which involves conducting reactions by grinding solids together, offers a solvent-free method for organic synthesis. researchgate.net This technique has been applied to the synthesis of various heterocyclic compounds and represents a promising avenue for reducing solvent waste in the production of cyclopentanone derivatives. researchgate.net The use of water as a solvent, when possible, also contributes to the greenness of a synthetic process. tue.nl

Solvent-Free and Aqueous Medium Reactions

The push towards green chemistry has prioritized the reduction or elimination of volatile organic solvents, leading to investigations into solvent-free conditions and the use of water as a reaction medium. While dedicated solvent-free syntheses for 2-(1-oxopropyl)cyclopentanone are not extensively documented, key steps in its traditional synthesis pathway are frequently performed in aqueous media.

A common synthetic route involves a Michael addition followed by hydrolysis and decarboxylation. For instance, the synthesis of a related compound, 2-n-pentyl-(1-carbomethoxy-2-oxopropyl)-1-cyclopentanone, is achieved by reacting methyl acetoacetate (B1235776) with 2-pentyl-cyclopent-2-en-1-one in methanol. prepchem.com The subsequent and crucial step of converting this intermediate to the final ketone product is accomplished through hydrolysis, a reaction typically carried out in water. prepchem.com In this stage, the ester is cleaved, and the resulting β-keto acid readily decarboxylates upon heating in the aqueous acidic or basic solution.

Another relevant process involves the preparation of 2-substituted cyclopentanones from adipic esters. google.com This method concludes with a hydrolysis and decarboxylation step that is executed by refluxing the intermediate with a strong aqueous acid. google.com The use of an aqueous medium in this final stage is critical for the reaction mechanism and facilitates the transformation to the desired cyclopentanone derivative.

Table 1: Role of Aqueous Media in Cyclopentanone Derivative Synthesis

Synthetic Step Reactant(s) Medium Purpose Reference
Hydrolysis & Decarboxylation 2-n-pentyl-(1-carbomethoxy-2-oxopropyl)-1-cyclopentanone Water Cleavage of ester and removal of carboxyl group to yield the final ketone. prepchem.com

Atom Economy and Waste Minimization Strategies

A central pillar of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov It provides a more insightful metric of efficiency than reaction yield alone, as a reaction can have a high yield but still generate significant waste. scranton.edu The goal is to design syntheses where the maximum number of atoms from the starting materials are found in the product, thus minimizing by-products. jocpr.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

Reaction types such as additions and rearrangements are inherently more atom-economical as they incorporate all or most reactant atoms into the product. nih.gov Conversely, substitution and elimination reactions tend to have poor atom economy because they generate leaving groups and other by-products that constitute waste. nih.gov

A plausible synthesis for 2-(1-oxopropyl)cyclopentanone involves the Michael addition of the enolate of ethyl propionylacetate to cyclopent-2-en-1-one, followed by hydrolysis and decarboxylation. Let's analyze the atom economy of this hypothetical, yet classic, approach.

Cyclopent-2-en-1-one (C₅H₆O)

Ethyl propionylacetate (C₇H₁₂O₃)

Water (H₂O) (for hydrolysis)

Products:

Desired Product: Cyclopentanone, 2-(1-oxopropyl)- (C₈H₁₂O₂)

By-products: Ethanol (C₂H₅OH), Carbon Dioxide (CO₂)

Table 2: Atom Economy Calculation for a Traditional Synthesis of Cyclopentanone, 2-(1-oxopropyl)-

Compound Formula Molecular Weight ( g/mol ) Role
Cyclopent-2-en-1-one C₅H₆O 82.10 Reactant
Ethyl propionylacetate C₇H₁₂O₃ 144.17 Reactant
Water H₂O 18.02 Reactant (for hydrolysis)
Total Reactant MW 244.29
Cyclopentanone, 2-(1-oxopropyl)- C₈H₁₂O₂ 140.18 Desired Product
Ethanol C₂H₆O 46.07 By-product

Calculation: % Atom Economy = (140.18 / 244.29) x 100 = 57.4%

This calculation demonstrates that even if the reaction yield is 100%, over 42% of the reactant mass is converted into waste products (ethanol and carbon dioxide). Strategies to improve atom economy include the use of catalytic reagents over stoichiometric ones and designing reaction pathways that favor addition or rearrangement mechanisms. scranton.edujocpr.com

Continuous Flow Synthesis and Automated Techniques for 2-(1-oxopropyl)cyclopentanone Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. researchgate.net In a flow system, reactants are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. flinders.edu.au This technology is particularly well-suited for multi-step syntheses, as different reaction stages can be "telescoped" into a single, continuous operation, often incorporating in-line purification and analysis. flinders.edu.audurham.ac.uk

The multi-step synthesis of 2-(1-oxopropyl)cyclopentanone is an ideal candidate for adaptation to a continuous flow process. A hypothetical automated setup could involve the following sequence:

Reaction Initiation: Pumping solutions of the starting materials (e.g., cyclopent-2-en-1-one and a β-ketoester) from reservoirs into a mixing chamber and then into a first reactor coil (R1) to perform the initial addition reaction.

Intermediate Processing: The output from R1 could be directly fed into a second reactor (R2), possibly a packed-bed reactor containing an immobilized acid or base catalyst, to facilitate hydrolysis and decarboxylation at an elevated temperature.

In-line Purification: The stream exiting R2 could then pass through an automated separation module, such as an in-line aqueous extraction unit, to remove by-products and unreacted starting materials. durham.ac.uk

Collection: The purified product stream is continuously collected.

This automated, integrated workflow enhances safety, particularly when dealing with unstable intermediates, and can significantly increase productivity. durham.ac.uktue.nl

Table 3: Advantages of Continuous Flow Synthesis for 2-(1-oxopropyl)cyclopentanone Production

Feature Advantage Description
Enhanced Heat Transfer Improved Safety & Control The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heating or cooling, preventing thermal runaways. researchgate.net
Precise Parameter Control Higher Yield & Purity Automated pumps and controllers maintain exact stoichiometry and residence times, leading to more consistent product quality. durham.ac.uk
Automation Increased Productivity Continuous operation allows for the production of large quantities of material with minimal manual intervention. durham.ac.uk
Telescoped Reactions Process Intensification Eliminates the need to isolate and purify intermediates between steps, saving time, solvents, and resources. tue.nl

| Safety | Reduced Risk | The small internal volume of the reactor system minimizes the amount of hazardous material present at any given time. tue.nl |

Chemical Reactivity and Mechanistic Investigations of Cyclopentanone, 2 1 Oxopropyl

Enolization, Tautomerism, and Acid-Base Properties of 2-(1-oxopropyl)cyclopentanone

The presence of α-hydrogens in 2-(1-oxopropyl)cyclopentanone allows it to undergo keto-enol tautomerism, an equilibrium process where the keto form interconverts with its enol isomer. libretexts.org This process is fundamental to understanding its reactivity, as the enol or enolate intermediate is often the reactive species.

The acidity of the α-hydrogens is significantly enhanced due to the electron-withdrawing effect of the adjacent carbonyl groups. libretexts.org This allows for the formation of a resonance-stabilized enolate anion upon deprotonation by a base. The negative charge is delocalized over the oxygen atom and the α-carbon, increasing the stability of the conjugate base. libretexts.org

The position of the keto-enol equilibrium is influenced by several factors, including the solvent and the presence of other functional groups that can stabilize one tautomer over the other. For instance, in 1,3-dicarbonyl compounds like 2-(1-oxopropyl)cyclopentanone, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen. libretexts.org This creates a stable six-membered ring-like structure. The equilibrium can also be influenced by conjugation. For example, the enol form of 1-phenyl-2-propanone is stabilized by conjugation with the phenyl ring. libretexts.org

Studies on analogous systems, such as 2-nitrocyclohexanone, have shown that the introduction of an electron-withdrawing group at the α-position dramatically affects the acidity of both the keto and enol forms, as well as the tautomerization equilibrium constant. nih.gov The tautomerization kinetics of similar β-dicarbonyl compounds like 2-acetylcyclohexanone (B32800) have been studied in various organic solvents and micellar solutions, revealing that both solvent-assisted and acid-catalyzed reaction rates are affected by the medium. rsc.org

The treatment of substituted cyclopentanones, such as cis-2-propyl-3-methyl-cyclopentanone, with a weak base can lead to isomerization to the more stable trans isomer through the formation of an enolate intermediate. quimicaorganica.org This highlights the role of enolization in determining the stereochemical outcome of reactions.

Nucleophilic Additions and Substitutions Involving the Cyclopentanone (B42830) and Propanoyl Moieties

The carbonyl groups in 2-(1-oxopropyl)cyclopentanone are electrophilic centers and are susceptible to attack by nucleophiles. masterorganicchemistry.com This leads to a variety of nucleophilic addition and substitution reactions.

Reactions at Carbonyl Centers

Nucleophilic addition is a characteristic reaction of carbonyl compounds. masterorganicchemistry.comwikipedia.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol. youtube.com The reactivity of the carbonyl group is influenced by steric and electronic factors. masterorganicchemistry.com Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org

In the case of 2-(1-oxopropyl)cyclopentanone, having two carbonyl groups presents the possibility of selective reactions. A wide range of nucleophiles can participate in these reactions, including organometallic reagents (like Grignard and organolithium reagents), hydrides, amines, and enolates. wikipedia.orgyoutube.com The reaction with a strong nucleophile, such as a Grignard reagent or a hydride, is typically irreversible. masterorganicchemistry.com The initial addition product, an alcohol, can potentially be oxidized back to a carbonyl, allowing for a second nucleophilic addition. youtube.com

The stereochemistry of nucleophilic addition is an important consideration. If the substituents attached to the carbonyl carbon are different, the addition of a nucleophile can create a new chiral center. Attack from either face of the trigonal planar carbonyl group can lead to a racemic mixture of enantiomers unless a chiral reagent or catalyst is used. libretexts.org

Alpha-Functionalization and Carbon-Carbon Bond Formation

The acidic α-hydrogens of 2-(1-oxopropyl)cyclopentanone are crucial for its functionalization at the α-position. Deprotonation with a suitable base generates a nucleophilic enolate, which can then react with various electrophiles. This is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds.

A classic example of carbon-carbon bond formation is the aldol (B89426) reaction, where an enolate reacts with a carbonyl compound. youtube.com In the context of 2-(1-oxopropyl)cyclopentanone, the enolate can react with another molecule of the dione (B5365651) or a different aldehyde or ketone. Biocatalysts have also been employed for highly enantioselective aldol reactions. libretexts.org Other important carbon-carbon bond-forming reactions that proceed via enolates include the Michael addition, which involves the conjugate addition of an enolate to an α,β-unsaturated carbonyl compound. chemicalforums.com

Boron enolates, generated from ketones and boron triflate in the presence of a base, have proven to be particularly useful in stereoselective aldol condensations, often leading to high diastereoselectivity. researchgate.net The formation of carbon-carbon bonds can also be achieved through reactions like the Friedel-Crafts acylation of aromatic compounds, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst. youtube.com

Electrophilic Transformations and Oxidative Processes

While the carbonyl carbons are electrophilic, the enol or enolate forms of 2-(1-oxopropyl)cyclopentanone are nucleophilic and can react with electrophiles. For instance, halogenation at the α-position can occur under acidic or basic conditions through the enol or enolate intermediate, respectively.

Oxidative cleavage of the carbon-carbon double bond in alkenes, a reaction that can be conceptually related to the transformation of the enol form, can be achieved using reagents like ozone (ozonolysis). youtube.com This reaction breaks the double bond and forms two new carbonyl groups.

Rearrangement Reactions of 2-(1-oxopropyl)cyclopentanone Derivatives

Derivatives of 2-(1-oxopropyl)cyclopentanone can undergo various rearrangement reactions. One notable example is the aza-Piancatelli rearrangement, which involves the acid-catalyzed transformation of furfuryl alcohols into 4-amino-5-phenylcyclopent-2-en-1-one derivatives. orgsyn.org While not a direct reaction of the title compound, it demonstrates a pathway to cyclopentenone structures.

Another relevant transformation is the catalytic activation of C-C bonds in substituted cyclopentanones. For example, rhodium-catalyzed C-C bond activation in 3-arylcyclopentanones can lead to the formation of α-tetralones, which are valuable structural motifs in organic synthesis. nih.gov This process involves the cleavage of a carbon-carbon bond within the cyclopentanone ring.

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions are powerful tools for the construction of cyclic systems. wikipedia.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orglibretexts.org

The enol form of 2-(1-oxopropyl)cyclopentanone, containing a carbon-carbon double bond, could potentially act as a dienophile in Diels-Alder reactions. Pericyclic reactions, which proceed through a cyclic transition state, are a broader class of reactions that include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.orgmsu.edubyjus.com The outcome of these reactions is often governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.orglibretexts.org

Photochemical [2+2] cycloadditions between two alkene units to form a cyclobutane (B1203170) ring are also a known class of pericyclic reactions. youtube.com The feasibility and stereochemical outcome of these reactions depend on whether they are conducted under thermal or photochemical conditions. libretexts.orgyoutube.com

Reductive Transformations of 2-(1-oxopropyl)cyclopentanone

The reduction of dicarbonyl compounds such as 2-(1-oxopropyl)cyclopentanone offers pathways to various stereoisomeric hydroxy ketones and diols, which are valuable synthons in organic chemistry. The specific outcomes of these reductive transformations are highly dependent on the choice of reducing agent and the reaction conditions, which influence the chemo- and stereoselectivity of the process.

The two carbonyl groups in 2-(1-oxopropyl)cyclopentanone—the ring ketone and the side-chain ketone—exhibit different reactivities. Generally, the exocyclic ketone is less sterically hindered and may be reduced preferentially under certain conditions. However, powerful reducing agents will typically reduce both carbonyls. Catalytic hydrogenation is a common method for such transformations. For instance, processes involving the hydrogenation of related cyclopentanone derivatives often utilize bifunctional catalysts, which can facilitate the reduction of both C=C and C=O bonds. uninsubria.it

In the case of 2-(1-oxopropyl)cyclopentanone, catalytic hydrogenation over metal catalysts such as platinum, palladium, or nickel would lead to the reduction of both carbonyl groups to form 2-(1-hydroxypropyl)cyclopentanol. Due to the presence of two chiral centers in the resulting diol (at C1 of the ring and C1 of the propyl chain), four possible stereoisomers can be formed. The relative stereochemistry (syn or anti) is determined by the direction of hydrogen attack on the plane of the carbonyl groups. The stereochemical outcome can be influenced by the catalyst, solvent, and the substrate's preferred conformation on the catalyst surface.

The table below summarizes the potential products from the complete reduction of 2-(1-oxopropyl)cyclopentanone.

Starting MaterialReducing AgentPotential Products (Stereoisomers)Notes
2-(1-oxopropyl)cyclopentanoneCatalytic Hydrogenation (e.g., H₂/Pt)(1R,1'R)-2-(1-hydroxypropyl)cyclopentanolThe product is a mixture of diastereomers. The ratio depends on the stereoselectivity of the reaction.
(1S,1'S)-2-(1-hydroxypropyl)cyclopentanol
(1R,1'S)-2-(1-hydroxypropyl)cyclopentanol
(1S,1'R)-2-(1-hydroxypropyl)cyclopentanol
Selective Reducing Agents2-(1-hydroxypropyl)cyclopentanoneReduction of the less hindered side-chain ketone.
2-(1-oxopropyl)cyclopentanolReduction of the ring ketone.

This table is interactive. Click on the headers to sort the data.

Detailed Mechanistic Studies: Transition State Analysis and Kinetic Investigations

Understanding the reaction mechanisms of 2-(1-oxopropyl)cyclopentanone at a molecular level requires detailed kinetic and computational studies. Transition state theory is a fundamental framework for this analysis, providing insights into the energy barriers and the geometric structures of transient species that govern reaction rates. princeton.edursc.org

Computational chemistry, particularly using ab initio methods, has become a powerful tool for elucidating complex reaction pathways. mit.edu For a molecule like 2-(1-oxopropyl)cyclopentanone, these methods can be used to model the potential energy surface for various reactions. This involves locating and characterizing the energy of reactants, products, intermediates, and, crucially, the transition states that connect them. youtube.com For example, in studying the oxidation of cyclopentanone, theoretical calculations have been used to explore the reactivity of radical intermediates, H-migration, and β-scission, revealing that the carbonyl group can significantly influence reaction barriers. mit.edu

Kinetic investigations provide the experimental data to validate and refine these theoretical models. By measuring reaction rates under different conditions (e.g., temperature, concentration, catalyst), key thermodynamic and kinetic parameters can be determined. The Bell-Evans-Polanyi principle posits a linear relationship between the activation energy and the enthalpy of a reaction for a series of related transformations. princeton.edu Deviations from this principle can indicate changes in the reaction mechanism or the structure of the transition state. princeton.edu

The table below outlines key parameters investigated in mechanistic studies of reactions involving ketones like 2-(1-oxopropyl)cyclopentanone.

ParameterDescriptionMethod of DeterminationSignificance
Activation Energy (Ea)The minimum energy required to initiate a chemical reaction.Experimental (Arrhenius plot); Computational (Transition state calculation).Determines the temperature dependence of the reaction rate.
Enthalpy of Reaction (ΔH°)The net change in heat content during a reaction.Calorimetry; Computational chemistry.Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy of Activation (ΔG‡)The energy barrier including entropic effects; determines the reaction rate.Transition State Theory equations; Computational chemistry.Provides a direct link between the transition state and the observed rate constant.
Transition State GeometryThe specific arrangement of atoms at the highest point on the reaction energy profile.Computational chemistry (e.g., DFT, CBS-QB3).Reveals the nature of bond-making and bond-breaking processes in the crucial step of the reaction. mit.eduyoutube.com

This table is interactive. Click on the headers to sort the data.

Photochemical Reactivity and Transformations

The photochemical behavior of ketones is primarily dictated by the excitation of a non-bonding electron on the carbonyl oxygen to an antibonding π* orbital (n→π* transition). For 2-(1-oxopropyl)cyclopentanone, this excitation can initiate several photochemical pathways, most notably the Norrish Type I and Norrish Type II reactions. wikipedia.orgslideshare.net These reactions are significant in both synthetic organic chemistry and in understanding the photo-oxidation of polymers. wikipedia.orgnih.gov

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group. wikipedia.orgyoutube.com For 2-(1-oxopropyl)cyclopentanone, there are two possible α-cleavage pathways:

Cleavage of the bond between the carbonyl carbon of the ring and the C2 of the ring.

Cleavage of the bond between the carbonyl carbon of the side chain and the C2 of the ring.

This cleavage results in the formation of a diradical intermediate. This diradical can then undergo several secondary reactions, including:

Decarbonylation: Loss of a carbon monoxide (CO) molecule to form a new alkyl radical, which can then lead to the formation of new C-C bonds or other products. wikipedia.org Photodecarbonylation is a known reaction for some cyclic ketones. nih.gov

Recombination: The radical fragments can recombine to reform the original ketone. wikipedia.org

Disproportionation: Abstraction of a hydrogen atom from one radical fragment by another to yield an alkene and an aldehyde or a ketene (B1206846) and an alkane. wikipedia.org

Norrish Type II Reaction: This reaction is an intramolecular process that occurs if there is a hydrogen atom on the γ-carbon relative to the carbonyl group. wikipedia.org In 2-(1-oxopropyl)cyclopentanone, the propionyl side chain provides γ-hydrogens. Upon photoexcitation, the carbonyl oxygen can abstract a γ-hydrogen atom, forming a 1,4-biradical intermediate. researchgate.net This biradical has two primary fates:

Fragmentation (β-scission): The Cα-Cβ bond cleaves to yield an enol and an alkene. wikipedia.org In this case, it would produce ethene and 2-acetylcyclopentanone (B155173) (in its enol form).

Cyclization (Norrish-Yang Reaction): The two radical centers can combine to form a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative. researchgate.net

For cyclic ketones, the Norrish Type II reaction is often the dominant pathway when a γ-hydrogen is available. wikipedia.org

The table below summarizes the primary photochemical transformations available to 2-(1-oxopropyl)cyclopentanone.

Reaction TypeKey IntermediatePrimary Products
Norrish Type I (α-cleavage)Acyl-alkyl diradicalMixture of smaller alkanes, alkenes, and aldehydes following decarbonylation and disproportionation.
Norrish Type II (γ-H abstraction)1,4-BiradicalEthene and 2-acetylcyclopentanone (via fragmentation); Cyclobutanol derivative (via Norrish-Yang cyclization).

This table is interactive. Click on the headers to sort the data.

Theoretical and Computational Chemistry Studies of Cyclopentanone, 2 1 Oxopropyl

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific studies employing quantum chemical calculations to determine the electronic structure and energetics of Cyclopentanone (B42830), 2-(1-oxopropyl)- have been identified. Such studies would be invaluable for understanding its fundamental chemical properties.

A Frontier Molecular Orbital (FMO) analysis, involving the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability and chemical hardness. For Cyclopentanone, 2-(1-oxopropyl)-, this analysis would clarify its electrophilic and nucleophilic sites, predicting how it might interact with other reagents. At present, no published data for these parameters are available.

Investigations into the charge distribution, using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom within Cyclopentanone, 2-(1-oxopropyl)-. This information is crucial for understanding its polarity, intermolecular interactions, and the nature of its chemical bonds. No such analysis for this specific molecule has been found in the literature.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclopentanone ring and the propanoyl side chain suggests that Cyclopentanone, 2-(1-oxopropyl)- can exist in multiple conformations. Computational analysis is essential to explore these possibilities.

A systematic conformational search and the calculation of the potential energy surface are required to identify the most stable three-dimensional arrangements of the molecule. This would involve mapping the energy landscape to locate global and local energy minima, corresponding to the most populated conformers under given conditions. This foundational study has not yet been reported.

Molecular dynamics (MD) simulations could provide a detailed picture of the dynamic behavior of Cyclopentanone, 2-(1-oxopropyl)- over time. These simulations would illustrate the transitions between different stable conformers and the energy barriers for these interconversions, offering insight into the molecule's flexibility and structural dynamics at various temperatures. No MD simulation studies for this compound are currently available.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including the structures of transition states and the energetics of reaction pathways. For Cyclopentanone, 2-(1-oxopropyl)-, DFT studies could investigate various potential reactions, such as enolate formation, aldol-type reactions, or rearrangements. The absence of such studies in the scientific literature means that the mechanistic details of its reactions remain to be computationally explored.

Transition State Characterization and Energy Profile Mapping

The study of reaction mechanisms at a molecular level is greatly facilitated by computational methods, particularly through the characterization of transition states and the mapping of reaction energy profiles. wikipedia.orgoregonstate.edulibretexts.org A reaction energy profile, or reaction coordinate diagram, plots the potential energy of a system as it progresses from reactants to products. wikipedia.orgoregonstate.edusavemyexams.comalgoreducation.com The highest point on this profile corresponds to the transition state, an unstable, transient species that represents the energy barrier for the reaction. oregonstate.edulibretexts.orgsavemyexams.com

For Cyclopentanone, 2-(1-oxopropyl)-, which possesses two carbonyl groups and an acidic α-hydrogen, several reactions such as enolate formation, alkylation, and acylation are of interest. fiveable.mepressbooks.pubtcichemicals.comlibretexts.org Density Functional Theory (DFT) is a common computational method used to model these reactions. For instance, in a hypothetical alkylation reaction, DFT calculations can be employed to locate the transition state structure for the nucleophilic attack of the enolate on an alkyl halide. libretexts.org The calculated energy of this transition state relative to the reactants gives the activation energy (ΔG‡), a key determinant of the reaction rate. oregonstate.edu

A typical energy profile for a multi-step reaction, such as an acid-catalyzed enolization followed by a reaction at the double bond, would show peaks for each transition state and valleys for any stable intermediates. algoreducation.com For example, in the acid-catalyzed halogenation of a ketone, the formation of the enol is an intermediate step with its own transition state.

Illustrative Energy Profile Data for a Related Reaction:

The following table presents hypothetical calculated energy barriers for the alkylation of a cyclopentanone enolate, demonstrating the type of data generated from computational studies.

Reaction StepReactantsTransition State (TS)ProductActivation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG°rxn) (kcal/mol)
Enolate FormationCyclopentanone + Base[Base-H---Enolate]‡Enolate + Acid10.55.2
C-AlkylationEnolate + CH3I[Enolate---CH3---I]‡2-Methylcyclopentanone + I-15.8-20.3
O-AlkylationEnolate + CH3I[Enolate---CH3---I]‡Methoxycyclopentene + I-18.2-15.1

Note: This data is illustrative and based on typical values for ketone alkylations.

Elucidation of Reaction Selectivities (e.g., Regio- and Stereoselectivity)

Computational chemistry is particularly adept at explaining and predicting the selectivity of chemical reactions. For Cyclopentanone, 2-(1-oxopropyl)-, key selectivities include regioselectivity (which site reacts) and stereoselectivity (the spatial orientation of the product).

Regioselectivity: The presence of two carbonyl groups in "Cyclopentanone, 2-(1-oxopropyl)-" makes it a 1,3-dicarbonyl compound. fiveable.me This structure leads to enhanced acidity of the methylene (B1212753) protons between the two carbonyls. fiveable.mepressbooks.pubpearson.com However, under certain conditions, enolization can occur towards the other side of the ketone. DFT calculations can predict the relative energies of the different possible enolates (kinetic vs. thermodynamic), thereby explaining the regioselectivity of subsequent reactions. libretexts.org For instance, studies on the acylation of diketones have used DFT to determine that the reaction proceeds through the more stable enolate intermediate. bohrium.comrsc.orgresearchgate.net Similarly, in palladium-catalyzed arylations of α,β-unsaturated ketones, DFT has been used to elucidate the factors controlling α- versus γ-arylation. chemrxiv.org

Stereoselectivity: The cyclopentanone ring is a chiral scaffold, and reactions at the α-position can lead to the formation of stereoisomers. Computational studies can model the different transition states leading to these stereoisomers. The calculated energy differences between these transition states can predict the diastereomeric or enantiomeric excess of a reaction. For example, computational studies on the cycloaddition reactions of substituted cyclopentadienes have successfully explained the observed π-facial selectivity by analyzing steric and electronic interactions in the transition states. nih.govchemrxiv.org These studies often employ advanced DFT functionals to accurately capture the subtle non-covalent interactions that govern stereoselectivity. rsc.org

Illustrative Data for Stereoselectivity Prediction:

The table below shows hypothetical computational results for the diastereoselectivity of a reaction on a substituted cyclopentanone.

Diastereomeric ProductTransition StateRelative Energy (kcal/mol)Predicted Ratio
(R,R)-ProductTS-10.0>99
(R,S)-ProductTS-2+3.5<1

Note: This data is illustrative. A lower relative energy for a transition state indicates a faster reaction and a more abundant product.

Prediction of Spectroscopic Parameters for Mechanistic Interpretation

Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which are invaluable for identifying reaction intermediates and products, thus supporting mechanistic proposals. researchgate.netnih.govruc.dk

By calculating the magnetic shielding tensors for each nucleus in a molecule, one can predict its NMR spectrum. researchgate.net Similarly, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and IR intensities can be obtained. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of a molecule. For a compound like Cyclopentanone, 2-(1-oxopropyl)-, this would be particularly useful for distinguishing between possible regioisomers formed in a reaction. DFT and Hartree-Fock (HF) methods are commonly used for these predictions. researchgate.net

Illustrative Predicted vs. Experimental Spectroscopic Data:

ParameterExperimental ValueCalculated Value (B3LYP/6-31G*)
13C NMR Shift (Ketone C=O)~210 ppm208.5 ppm
13C NMR Shift (Acyl C=O)~205 ppm204.1 ppm
IR Frequency (Ketone C=O)~1745 cm-11750 cm-1
IR Frequency (Acyl C=O)~1715 cm-11720 cm-1

Note: This data is illustrative and represents typical values for β-diketones. bham.ac.uk

QSAR/QSPR Approaches for Chemical Reactivity and Transformation Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate molecular descriptors with experimental activities or properties. wikipedia.orgnih.gov These models can be used to predict the reactivity of new compounds without the need for extensive experimental testing.

For a class of compounds like ketones, a QSPR model could be developed to predict properties such as pKa. researchgate.net This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, topological) for a set of ketones with known pKa values and then using statistical methods like multiple linear regression to build a predictive model. researchgate.net Such a model could then be used to estimate the pKa of Cyclopentanone, 2-(1-oxopropyl)-, providing insight into its acidity and the ease of enolate formation.

Similarly, QSAR models can be developed to predict the rate constants of specific reactions. acs.org For example, a QSAR model for the reactivity of Michael acceptors could be used to predict the susceptibility of related unsaturated ketone systems to nucleophilic addition. acs.org These models are becoming increasingly important in chemical safety and design, allowing for the early identification of potentially reactive or toxic molecules. nih.gov

Applications of Cyclopentanone, 2 1 Oxopropyl As a Key Building Block in Complex Chemical Synthesis

Role in Natural Product Total Synthesis

While cyclopentanone (B42830) frameworks are central to many natural products, particularly prostaglandins (B1171923) and jasmonoids, direct synthetic routes commencing from Cyclopentanone, 2-(1-oxopropyl)- are not prominently featured in peer-reviewed literature. Syntheses of related structures often build the characteristic side chains onto a simpler cyclopentenone core through methods like Michael additions, rather than starting with a pre-functionalized acylcyclopentanone.

Precursor to Biologically Relevant Scaffolds

The 2-acylcyclopentanone motif is a key structural element in various biologically active molecules. In principle, Cyclopentanone, 2-(1-oxopropyl)- could serve as a precursor to these scaffolds through selective alkylation, reduction, and condensation reactions to build the necessary complexity.

Intermediates in Stereoselective Total Syntheses

The stereoselective synthesis of complex cyclopentanoids often requires precise control over multiple chiral centers. While Cyclopentanone, 2-(1-oxopropyl)- could theoretically be used as an intermediate, established routes to fragrances like Magnolione have favored alternative strategies, such as the asymmetric phase transfer catalysis of alkyl acetoacetates to 2-pentyl-2-cyclopentenone. academie-sciences.fr

Utilization in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Cyclopentanone, 2-(1-oxopropyl)- in Fragrance Chemistry and Analog Development

The cyclopentanone ring is a cornerstone of the jasmine fragrance family, including methyl dihydrojasmonate (Hedione) and its analogs. One such analog, Magnolione, which contains a 2-oxopropyl side chain, is noted for its stability and intense jasminic character. academie-sciences.fr Despite this structural similarity, documented syntheses of Magnolione and related fragrance compounds like (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone typically construct this side chain during the synthesis rather than starting with Cyclopentanone, 2-(1-oxopropyl)-. academie-sciences.frnih.gov

Applications in Materials Science Research

There is no significant information available in the scientific literature regarding the application of Cyclopentanone, 2-(1-oxopropyl)- as a monomer, additive, or functionalizing agent in materials science research. Its potential use in polymerization or material modification remains an unexplored area. wikipedia.org

Development of Novel Synthetic Methodologies Inspired by 2-(1-oxopropyl)cyclopentanone Reactivity

The chemical behavior of Cyclopentanone, 2-(1-oxopropyl)- is a clear illustration of 1,3-dicarbonyl reactivity, which inspires various synthetic strategies. Its utility lies in its acidic α-proton and its susceptibility to nucleophilic attack at two different carbonyl carbons.

The most direct synthesis of this compound is the Stork enamine acylation, which involves the reaction of a cyclopentanone enamine with an acyl halide. youtube.comwikipedia.org This method is a cornerstone for preparing 1,3-dicarbonyl compounds. youtube.com The mechanism involves the formation of an enamine from cyclopentanone, its nucleophilic attack on propionyl chloride, and subsequent hydrolysis of the resulting iminium salt to yield the final product. libretexts.orgyoutube.com

Once formed, the true synthetic potential of Cyclopentanone, 2-(1-oxopropyl)- is realized through the reactivity of the methylene (B1212753) group positioned between the two carbonyls. The protons on this carbon are significantly more acidic than those on a simple ketone, allowing for easy formation of a resonance-stabilized enolate under mild basic conditions. youtube.com This enolate is a soft nucleophile, ideal for a range of carbon-carbon bond-forming reactions.

Key Reactions of the 2-(1-oxopropyl)cyclopentanone Enolate:

Reaction TypeElectrophile ExampleProduct Type
C-Alkylation Alkyl Halide (e.g., Iodomethane)α-Alkyl-2-acylcyclopentanone
Michael Addition α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone)1,5-Dicarbonyl Adduct
Acylation Acyl Chloride (e.g., Acetyl Chloride)α-Acyl-2-acylcyclopentanone

This enolate can be selectively alkylated at the central carbon, a reaction that is difficult to control in simple ketones which can undergo over-alkylation. wikipedia.orgyoutube.com Furthermore, it is an excellent Michael donor, capable of adding to α,β-unsaturated systems in a conjugate fashion to create 1,5-dicarbonyl compounds, which are themselves versatile synthetic intermediates. wikipedia.orgmasterorganicchemistry.comyoutube.com These fundamental reactions, which are directly enabled by the structure of Cyclopentanone, 2-(1-oxopropyl)-, form the basis for building more complex molecular frameworks.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring of Cyclopentanone, 2 1 Oxopropyl

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 2-propionylcyclopentanone from starting materials, byproducts, and impurities, as well as for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 2-propionylcyclopentanone. The development of a robust HPLC method is critical for achieving accurate quantification and purity determination.

A typical Reverse-Phase HPLC (RP-HPLC) method for analyzing β-dicarbonyl compounds involves a C18 stationary phase. pensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, to control the pH. pensoft.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine analysis. pensoft.net Detection is commonly performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. sigmaaldrich.com

For instance, a method could be developed using a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) with a mobile phase of acetonitrile and a phosphate buffer at a specific pH, delivered at a flow rate of 1.0 mL/min. pensoft.net The column temperature is typically maintained at a constant value, for example, 30°C, to ensure reproducibility. pensoft.net The development and validation of such a method would involve assessing parameters like linearity, accuracy, precision, and specificity according to established guidelines. pensoft.net

A reverse-phase HPLC method has been described for the analysis of a related compound, Cyclopentanone (B42830), 2-butylidene-, using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, the non-volatile phosphoric acid can be substituted with formic acid. sielc.com

Table 1: Illustrative HPLC Method Parameters for β-Diketone Analysis

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30 °C
Injection Volume 10 µL

This table presents a hypothetical set of parameters based on typical HPLC methods for related compounds and is for illustrative purposes only.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying volatile impurities, residual solvents, or side products in the synthesis of 2-propionylcyclopentanone.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. nih.gov The column, often a DB-5MS or similar, separates the components based on their boiling points and interactions with the stationary phase. ajol.info The separated components then enter the mass spectrometer, which ionizes the molecules (commonly through electron ionization at 70 eV) and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.govajol.info

The resulting mass spectrum provides a molecular fingerprint of each component, allowing for its identification by comparison with spectral libraries such as the NIST library. nih.gov The GC-MS method parameters, including the oven temperature program, injector temperature, and carrier gas flow rate, are optimized to achieve good separation of the analytes. nih.govajol.info For example, an oven temperature program might start at 60°C and ramp up to 280°C to elute a wide range of volatile compounds. ajol.info

GC-MS analysis can reveal the presence of various classes of compounds, including alkanes, sterols, organic acids, esters, aldehydes, phenols, and ketones, which could be potential impurities in the production of 2-propionylcyclopentanone. ajol.info

Table 2: Typical GC-MS Operating Conditions for Volatile Analysis

ParameterCondition
Column DB-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 280 °C
Oven Program Start at 60°C, ramp to 200°C at 20°C/min, then to 280°C at 10°C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-550 amu

This table provides a representative set of GC-MS parameters and is for illustrative purposes.

Advanced Spectroscopic Techniques for Structural Elucidation in Complex Systems

While chromatographic techniques are excellent for separation and quantification, advanced spectroscopic methods are essential for the unambiguous structural elucidation of 2-propionylcyclopentanone and any related unknown compounds formed during a reaction.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy provides detailed information about the connectivity of atoms within a molecule. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for assembling the molecular structure.

A COSY spectrum would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help to establish the sequence of methylene (B1212753) groups in the cyclopentanone ring and the connectivity of the propionyl side chain. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of proton and carbon signals. Further experiments, like Heteronuclear Multiple Bond Correlation (HMBC), could establish longer-range (2-3 bond) correlations between protons and carbons, confirming the connection of the propionyl group to the cyclopentanone ring.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula.

For Cyclopentanone, 2-(1-oxopropyl)-, the exact mass is calculated to be 140.083729621 Da. nih.gov HRMS analysis would aim to measure a mass very close to this theoretical value, thereby confirming the elemental formula C₈H₁₂O₂. nih.gov

In addition to providing the exact mass of the molecular ion, HRMS can be used to study the fragmentation patterns of the molecule. By analyzing the exact masses of the fragment ions, it is possible to deduce the structure of different parts of the molecule and how they are connected. This fragmentation analysis provides complementary structural information to that obtained from NMR spectroscopy.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are particularly useful for monitoring the progress of a reaction by observing the appearance of product-specific vibrational bands and the disappearance of reactant-specific bands.

For 2-propionylcyclopentanone, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the cyclopentanone ring and the propionyl side chain. The parent cyclopentanone molecule exhibits a strong carbonyl absorption around 1741 cm⁻¹. researchgate.net The presence of the additional keto group in the propionyl side chain would likely result in a complex carbonyl region in the IR spectrum.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net For cyclopentanone, Raman spectra have been extensively studied. researchgate.netresearchgate.net In a reaction monitoring context, changes in the intensity and position of characteristic Raman bands can be used to track the concentration of reactants and products over time.

Table 3: Key Vibrational Frequencies for Cyclopentanone

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C=O Stretch~1741

Data for the parent cyclopentanone molecule. The spectrum of 2-propionylcyclopentanone would show additional features.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The process of X-ray crystallography involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the precise positions of atoms can be determined. For derivatives of Cyclopentanone, 2-(1-oxopropyl)-, this technique would be invaluable for:

Confirming Connectivity: Unambiguously verifying the chemical structure and the points of derivatization.

Determining Stereochemistry: Establishing the absolute configuration of chiral centers and the relative arrangement of substituents in space, which is crucial for understanding its biological activity and reaction mechanisms.

Analyzing Conformation: Revealing the preferred three-dimensional shape of the molecule in the solid state, including ring puckering of the cyclopentanone moiety and the orientation of the propionyl group.

Investigating Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the packing of molecules in the crystal lattice.

Although specific examples for Cyclopentanone, 2-(1-oxopropyl)- derivatives are not found, the general methodology would involve synthesizing a suitable crystalline derivative, mounting a high-quality crystal on a diffractometer, collecting diffraction data, and solving and refining the crystal structure using specialized software. The resulting structural information, including bond lengths, bond angles, and torsion angles, would provide fundamental insights into the molecule's solid-state properties.

Chiral Analysis Techniques for Enantiomeric and Diastereomeric Excess Determination

Cyclopentanone, 2-(1-oxopropyl)-, possesses a chiral center at the C2 position of the cyclopentanone ring, meaning it can exist as a pair of enantiomers. The introduction of another chiral center during derivatization can lead to the formation of diastereomers. The determination of the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) is critical in asymmetric synthesis and for understanding the stereoselectivity of reactions.

While specific documented methods for the chiral analysis of Cyclopentanone, 2-(1-oxopropyl)- are not prevalent in the reviewed literature, several powerful techniques are broadly applicable for such determinations.

Key Definitions in Chiral Analysis:

TermDefinition
Enantiomeric Excess (e.e.) A measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other. It is calculated as the absolute difference between the mole fractions of the two enantiomers.
Diastereomeric Excess (d.e.) A measure of the relative amounts of diastereomers in a mixture. It is calculated similarly to enantiomeric excess, as the absolute difference in the mole fractions of two diastereomers.

Commonly employed chiral analysis techniques that would be suitable for Cyclopentanone, 2-(1-oxopropyl)- and its derivatives include:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is one of the most powerful and widely used techniques for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of CSP is crucial and is often based on the functional groups present in the analyte. For a ketone like Cyclopentanone, 2-(1-oxopropyl)-, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The ratio of the peak areas in the chromatogram directly corresponds to the ratio of the enantiomers, allowing for the calculation of enantiomeric excess.

Chiral Gas Chromatography (Chiral GC): For volatile compounds, chiral GC is a highly sensitive method for enantiomeric separation. It employs a capillary column coated with a chiral stationary phase. Similar to chiral HPLC, the differential interaction between the enantiomers and the CSP results in their separation, and the e.e. is determined from the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral auxiliary, the NMR spectra of enantiomers can be differentiated. Chiral lanthanide shift reagents can induce different chemical shifts for corresponding protons in the two enantiomers. Alternatively, chiral solvating agents can form transient diastereomeric complexes that exhibit distinct NMR signals. The integration of these separated signals allows for the quantification of the enantiomeric ratio. For diastereomeric mixtures, standard NMR spectroscopy can often distinguish between the different diastereomers without the need for a chiral auxiliary, as diastereomers have inherently different physical and spectral properties.

The selection of the most appropriate chiral analysis technique depends on factors such as the physical properties of the analyte (volatility, solubility), the required sensitivity, and the availability of instrumentation. For Cyclopentanone, 2-(1-oxopropyl)-, both chiral GC and chiral HPLC would likely be suitable methods for determining enantiomeric excess, while NMR spectroscopy would be a valuable tool for assessing diastereomeric excess in its derivatives.

Future Directions and Emerging Research Avenues for Cyclopentanone, 2 1 Oxopropyl Chemistry

Development of Next-Generation Catalytic Systems for Unexplored Transformations

The development of innovative catalytic systems is poised to unlock new reactivity pathways for Cyclopentanone (B42830), 2-(1-oxopropyl)-. Future research will likely focus on catalysts that can achieve transformations currently considered challenging or inefficient. A primary area of interest is the enantioselective functionalization of the prochiral α-position. While classical base-catalyzed alkylations are well-established, the development of chiral phase-transfer catalysts or organocatalysts could provide access to a wide range of enantioenriched derivatives.

Furthermore, the application of transition-metal catalysis for the direct C-H functionalization of the cyclopentanone ring, distal to the carbonyl groups, represents a significant frontier. Such an approach would bypass the need for pre-functionalized substrates and open up new avenues for late-stage diversification of complex molecules derived from Cyclopentanone, 2-(1-oxopropyl)-.

Catalyst TypePotential TransformationExpected Outcome
Chiral Phase-Transfer CatalystsAsymmetric alkylationHigh enantioselectivity in the synthesis of chiral building blocks
Organocatalysts (e.g., prolinol derivatives)Enantioselective Michael additionsAccess to complex cyclic structures with multiple stereocenters
Transition-Metal Catalysts (e.g., Pd, Rh, Ir)Direct C-H activation/functionalizationNovel functionalization at previously inaccessible positions

Exploration of Novel Reactivity Patterns and Unconventional Synthetic Strategies

Beyond established reactivity, future research will aim to uncover and exploit unconventional reaction pathways of Cyclopentanone, 2-(1-oxopropyl)-. This includes exploring its behavior under photoredox catalysis, where visible light can be used to generate radical intermediates, leading to novel bond formations. For instance, the generation of an enolate radical followed by coupling with a suitable partner could provide access to previously unattainable molecular scaffolds.

Another emerging area is the use of electrosynthesis to mediate redox reactions of Cyclopentanone, 2-(1-oxopropyl)-. Anodic oxidation could be employed for intramolecular cyclizations or intermolecular cross-coupling reactions, while cathodic reduction could offer new routes to functionalized cyclopentanols. These electrochemical methods often provide a higher degree of control and can be more environmentally benign than traditional chemical redox agents.

Integration with Automation and Artificial Intelligence in Chemical Synthesis

The integration of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize chemical research. For Cyclopentanone, 2-(1-oxopropyl)-, this could manifest in several ways. High-throughput screening of reaction conditions, facilitated by robotic systems, could rapidly identify optimal parameters for known transformations or discover entirely new reactions.

AI algorithms, particularly machine learning models, can be trained on existing reaction data to predict the outcome of new reactions involving Cyclopentanone, 2-(1-oxopropyl)-. This predictive power can guide experimental design, saving time and resources. Furthermore, AI could be used in retrosynthetic analysis to devise novel and efficient synthetic routes to complex target molecules starting from Cyclopentanone, 2-(1-oxopropyl)-.

Computational Design and Optimization of Reactions Involving 2-(1-oxopropyl)cyclopentanone

Computational chemistry, particularly density functional theory (DFT), will play an increasingly important role in understanding and predicting the reactivity of 2-(1-oxopropyl)cyclopentanone. DFT calculations can be used to model reaction mechanisms, elucidate the structures of transition states, and predict the stereochemical outcomes of reactions. This insight can be invaluable for the rational design of new catalysts and the optimization of reaction conditions.

For example, computational screening of a library of potential catalysts for a specific transformation of 2-(1-oxopropyl)cyclopentanone could identify the most promising candidates for experimental investigation. This synergy between computational and experimental chemistry will accelerate the pace of discovery in this field.

Computational MethodApplicationPotential Impact
Density Functional Theory (DFT)Mechanistic studies of catalytic cyclesRational design of more efficient and selective catalysts
Molecular Dynamics (MD)Simulation of solvent effects and catalyst-substrate interactionsOptimization of reaction conditions for improved yield and selectivity
Machine Learning (ML)Prediction of reaction outcomes and retrosynthetic analysisAccelerated discovery of new reactions and synthetic routes

Bio-inspired and Sustainable Synthesis Approaches for Complex Analogs

The principles of green chemistry and the inspiration from biosynthetic pathways will increasingly guide the synthesis of complex molecules from Cyclopentanone, 2-(1-oxopropyl)-. This includes the use of biocatalysts, such as enzymes, to perform highly selective transformations under mild conditions. For instance, engineered enzymes could be developed for the asymmetric reduction of one of the carbonyl groups or for the enantioselective alkylation of the α-position.

Furthermore, the development of synthetic routes that minimize waste, use renewable starting materials, and avoid hazardous reagents will be a key focus. This could involve the use of solvent-free reaction conditions, catalytic amounts of reagents, and the design of atom-economical reactions.

Multi-Component Reactions and Cascade Processes Incorporating Cyclopentanone, 2-(1-oxopropyl)-

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer a powerful strategy for increasing molecular complexity in an efficient manner. Future research will likely explore new MCRs that incorporate Cyclopentanone, 2-(1-oxopropyl)- as a key building block. This could lead to the rapid synthesis of diverse libraries of compounds with potential applications in drug discovery and materials science.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also hold great promise. Designing cascade sequences that start from Cyclopentanone, 2-(1-oxopropyl)- could provide access to intricate polycyclic architectures in a single synthetic step. The development of such elegant and efficient processes will continue to be a major goal in modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for 2-(1-oxopropyl)cyclopentanone, and how can purity be optimized?

  • Methodological Answer : A common approach involves a multi-step synthesis starting with cyclopentanone. Hexyl lithium in an ether solvent reacts with cyclopentanone to form an intermediate, which is subsequently treated with propanoyl chloride to introduce the 1-oxopropyl group. Purification via distillation or recrystallization is critical to isolate the product from unreacted starting materials and by-products . Enzymatic methods, such as Baeyer-Villiger oxidation using cyclopentanone 1,2-monooxygenase (CpnB) from Comamonas sp., offer alternative pathways for regioselective synthesis .

Q. Which spectroscopic techniques are most effective for characterizing 2-(1-oxopropyl)cyclopentanone and its derivatives?

  • Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1688 cm⁻¹) and alkyl/aryl C-H vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR at 400 MHz) resolves substituent positions on the cyclopentanone ring, such as methylene protons (δ 1.49–2.46 ppm) and aromatic protons (δ 7.00–7.67 ppm) in derivatives. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 224.34 g/mol) and fragmentation patterns .

Q. What are the key stability considerations for storing and handling 2-(1-oxopropyl)cyclopentanone in laboratory settings?

  • Methodological Answer : The compound’s boiling point (329.6°C) and density (0.934 g/cm³) suggest stability under standard conditions. However, its flash point (~150°C) necessitates storage in flame-resistant containers away from ignition sources. Use inert atmospheres (e.g., nitrogen) to prevent oxidation. Gloves compatible with ketones (e.g., nitrile) and fume hoods are mandatory to minimize inhalation risks .

Advanced Research Questions

Q. How do computational studies inform the reaction pathways and kinetics of 2-(1-oxopropyl)cyclopentanone oxidation?

  • Methodological Answer : Ab initio calculations (e.g., CBS-QB3 level) predict dominant pathways such as HO₂ elimination and β-scission. The carbonyl group inhibits α-H migration but promotes HO₂ elimination. Kinetic modeling reveals that α-RO₂ radicals preferentially revert to reactants (2-oxo cyclopentyl radical + O₂) under engine-relevant conditions. These insights guide the design of oxidation-resistant derivatives .

Q. What role does cyclopentanone 1,2-monooxygenase (CpnB) play in biocatalytic applications of 2-(1-oxopropyl)cyclopentanone?

  • Methodological Answer : CpnB, a flavoprotein from Comamonas sp., catalyzes Baeyer-Villiger oxidations, converting cyclopentanone derivatives into lactones. Heterologous expression in E. coli enables scalable production. While non-enantioselective for many substrates, CpnB exhibits broader substrate specificity compared to cyclohexanone monooxygenase, making it valuable for synthesizing chiral intermediates in pharmaceutical research .

Q. How can conflicting spectroscopic data for cyclopentanone derivatives be resolved during structural elucidation?

  • Methodological Answer : Contradictions in NMR or IR data often arise from isomerism or solvent effects. For example, cis/trans isomers of 2-(phenylseleno)cyclopentanone show distinct ¹H NMR splitting patterns. Use deuterated solvents (e.g., DMSO-d₆) to standardize conditions. Cross-validate with X-ray crystallography or computational geometry optimization (e.g., DFT) to confirm substituent positions .

Q. What strategies mitigate environmental hazards during large-scale reactions involving 2-(1-oxopropyl)cyclopentanone?

  • Methodological Answer : Classified as an environmentally hazardous substance (UN 3082), waste streams require neutralization before disposal. Solvent recovery systems (e.g., fractional distillation) minimize volatile organic compound (VOC) emissions. Substitute toxic propanoyl chloride with greener acylating agents (e.g., enzymatic acylation) to reduce ecological impact .

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